

# Application Notes and Protocols: Isobornyl Methacrylate (IBOMA) in Dental Resin Composites

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## Compound of Interest

Compound Name: *Isobornyl methacrylate*

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These application notes provide a comprehensive overview of the use of **isobornyl methacrylate** (IBOMA) as a diluent monomer in dental resin composites. IBOMA presents a promising alternative to the commonly used triethylene glycol dimethacrylate (TEGDMA), offering potential improvements in several key properties of dental restorative materials.<sup>[1][2][3]</sup> This document outlines the effects of IBOMA on the physicochemical properties of dental composites, provides detailed experimental protocols for their evaluation, and visualizes key experimental workflows.

## Rationale for Use

Traditionally, low-viscosity dimethacrylate monomers like TEGDMA are added to high-viscosity monomers such as bisphenol-A-glycidyl methacrylate (Bis-GMA) to improve handling characteristics and allow for the incorporation of filler particles.<sup>[1][2]</sup> However, TEGDMA can negatively impact the final properties of the composite, leading to increased polymerization shrinkage, water sorption, and reduced mechanical strength.<sup>[1]</sup>

IBOMA, a monomethacrylate monomer, is investigated as a partial or complete replacement for TEGDMA to mitigate these issues.<sup>[1][2][3]</sup> Its bulky cycloaliphatic structure contributes to reduced volumetric shrinkage and increased hydrophobicity, potentially enhancing the longevity of dental restorations.<sup>[1][4]</sup>

## Effects on Physicochemical Properties

The incorporation of IBOMA as a diluent monomer in dental resin composites has been shown to significantly influence various properties critical for clinical success.

### Polymerization Kinetics and Shrinkage

The substitution of TEGDMA with IBOMA affects the polymerization kinetics of the resin. Generally, composites containing IBOMA exhibit a lower maximum rate of polymerization ( $R_{pmax}$ ) and a delayed time to reach  $R_{pmax}$ .<sup>[1]</sup> This is attributed to the reduced mobility of the bulky IBOMA monomer. While this can lead to a slightly lower degree of conversion (DC), it is beneficial in reducing polymerization shrinkage stress (PSS), a major cause of restoration failure.<sup>[1]</sup>

### Mechanical Properties

The complete substitution of TEGDMA with IBOMA may lead to a decrease in flexural strength (FS) and Knoop microhardness (KH).<sup>[1]</sup> However, a combination of IBOMA and TEGDMA can be formulated to maintain these mechanical properties while still benefiting from the reduced polymerization shrinkage stress.<sup>[1][2]</sup>

### Water Sorption and Solubility

Due to its hydrophobic nature, IBOMA can significantly reduce water sorption ( $W_{sp}$ ) and solubility ( $W_{sl}$ ) of the dental composite.<sup>[1]</sup> This is a crucial advantage as water absorption can lead to degradation of the resin matrix and filler-matrix interface, compromising the long-term stability of the restoration.<sup>[5]</sup>

### Quantitative Data Summary

The following tables summarize the quantitative data from a study evaluating the effect of IBOMA as a diluent monomer in experimental flowable resin composites.<sup>[1]</sup> The formulations are based on a 50 wt.% Bis-GMA resin matrix with 50 wt.% diluent monomer(s) and filled with 55 wt.% inorganic particles.<sup>[1]</sup>

Table 1: Polymerization and Mechanical Properties<sup>[1]</sup>

Property	TEGDMA (Control)	IBOMA	TEGDMA + IBOMA
Polymerization			
Shrinkage Stress (PSS) (MPa)	3.2 ± 0.4	2.5 ± 0.3	2.6 ± 0.3
Degree of Conversion (DC) (%)	65.4 ± 1.1	55.2 ± 0.9	60.1 ± 1.0
Maximum Rate of Polymerization (Rpmax) (%/s)	5.8 ± 0.5	2.9 ± 0.3	4.1 ± 0.4
Flexural Strength (FS) (MPa)	110.2 ± 12.5	85.7 ± 10.1	105.3 ± 11.8
Flexural Modulus (FM) (GPa)	5.5 ± 0.6	4.6 ± 0.5	5.1 ± 0.5
Knoop Microhardness (KHN)	28.9 ± 2.5	22.4 ± 2.1	27.8 ± 2.4

Table 2: Water Sorption, Solubility, and Other Properties[1]

Property	TEGDMA (Control)	IBOMA	TEGDMA + IBOMA
Water Sorption (Wsp) (µg/mm³)	35.8 ± 3.1	28.4 ± 2.5	31.2 ± 2.8
Water Solubility (Wsl) (µg/mm³)	2.1 ± 0.4	1.5 ± 0.3	1.7 ± 0.3
Film Thickness (FT) (µm)	28.7 ± 2.5	22.1 ± 2.0	25.4 ± 2.2
Microhardness Reduction after Softening (%)	15.2 ± 1.8	25.8 ± 2.9	18.5 ± 2.1

## Experimental Protocols

The following are detailed protocols for the preparation and evaluation of experimental dental resin composites containing IBOMA.

## Formulation of Experimental Resin Composites

This protocol describes the preparation of the organic resin matrix and the final composite material.

### Materials:

- Bisphenol-A-glycidyl methacrylate (Bis-GMA)
- Triethylene glycol dimethacrylate (TEGDMA)
- **Isobornyl methacrylate (IBOMA)**
- Camphorquinone (photoinitiator)
- Ethyl 4-dimethylaminobenzoate (co-initiator)
- Fumed silica (e.g., 0.05- $\mu$ m)
- Barium-boro-silicate glass fillers (e.g., 0.7- $\mu$ m)

### Procedure:

- Prepare the organic resin matrix by mixing Bis-GMA with the diluent monomer(s) (TEGDMA, IBOMA, or a combination) in the desired weight percentages (e.g., 50% Bis-GMA and 50% diluent).[1]
- Add the photoinitiator system (e.g., 0.5 wt% camphorquinone and 0.5 wt% ethyl 4-dimethylaminobenzoate) to the monomer mixture.
- Homogenize the resin matrix in the dark to prevent premature polymerization.
- Incorporate the inorganic fillers into the resin matrix. For a 55 wt.% filled composite, add 10 wt.% fumed silica and 45 wt.% glass fillers.[1]

- Mix the components thoroughly to achieve a homogeneous paste. A dual asymmetric centrifuge mixer can be used for this purpose.
- Store the prepared composite in a dark, cool place before use.

## Degree of Conversion (DC) Measurement

This protocol outlines the determination of the degree of conversion using Fourier-transform infrared (FT-IR) spectroscopy.

Equipment:

- FT-IR spectrometer with an attenuated total reflectance (ATR) accessory
- Dental curing light unit (e.g., LED,  $>1000\text{ mW/cm}^2$ )

Procedure:

- Place a small amount of the uncured composite material onto the ATR crystal.
- Record the FT-IR spectrum of the uncured material. The absorption peak of the aliphatic carbon-carbon double bond (C=C) at approximately  $1638\text{ cm}^{-1}$  and an internal standard peak (e.g., aromatic C=C at  $1608\text{ cm}^{-1}$ ) are monitored.
- Photo-activate the composite sample for a specified time (e.g., 20 seconds) using the dental curing light.
- Immediately after light-curing, record the FT-IR spectrum of the cured material.
- The degree of conversion is calculated using the following formula:  $DC\text{ }(\%) = [1 - (A_{\text{cured}} / A_{\text{uncured}})] \times 100$  where A is the ratio of the absorbance peak height of the aliphatic C=C bond to the aromatic C=C bond.

## Flexural Strength (FS) and Flexural Modulus (FM) Testing

This protocol describes the three-point bending test to determine the flexural properties of the composite.

**Equipment:**

- Rectangular molds (e.g., 25 mm x 2 mm x 2 mm)
- Dental curing light unit
- Universal testing machine with a three-point bending fixture

**Procedure:**

- Fill the rectangular mold with the uncured composite material, taking care to avoid voids.
- Cover the mold with a Mylar strip and a glass slide and apply pressure to extrude excess material.
- Light-cure the specimen from both sides according to a standardized protocol (e.g., 20 seconds per overlapping section).
- Remove the cured specimen from the mold and store it in distilled water at 37°C for 24 hours.
- Perform the three-point bending test using the universal testing machine at a crosshead speed of 0.5 mm/min until fracture.
- The flexural strength (FS) and flexural modulus (FM) are calculated from the load-deflection curve.

## Water Sorption (W<sub>sp</sub>) and Solubility (W<sub>sl</sub>) Determination

This protocol follows the ISO 4049 standard for determining water sorption and solubility.

**Equipment:**

- Disc-shaped molds (e.g., 15 mm diameter, 1 mm thickness)
- Dental curing light unit
- Desiccator with silica gel

- Analytical balance (accurate to 0.01 mg)
- Incubator at 37°C

**Procedure:**

- Prepare disc-shaped specimens of the composite material.
- Place the specimens in a desiccator until a constant mass (m1) is achieved.[\[6\]](#)
- Immerse the discs in distilled water at 37°C for 7 days.
- After 7 days, remove the specimens, blot them dry, and weigh them to obtain the mass (m2).
- Recondition the specimens in the desiccator until a constant mass (m3) is reached.
- Calculate water sorption (Wsp) and water solubility (Wsl) using the following equations:  $Wsp = (m2 - m3) / V$   $Wsl = (m1 - m3) / V$  where V is the volume of the specimen.

## Cytotoxicity Assay (MTT Assay)

This protocol provides a general method for assessing the in vitro cytotoxicity of the composite material eluates.

**Materials:**

- Cell line (e.g., human gingival fibroblasts, L929 mouse fibroblasts)
- Cell culture medium (e.g., DMEM)
- Fetal bovine serum (FBS)
- Penicillin-streptomycin solution
- Phosphate-buffered saline (PBS)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Dimethyl sulfoxide (DMSO)

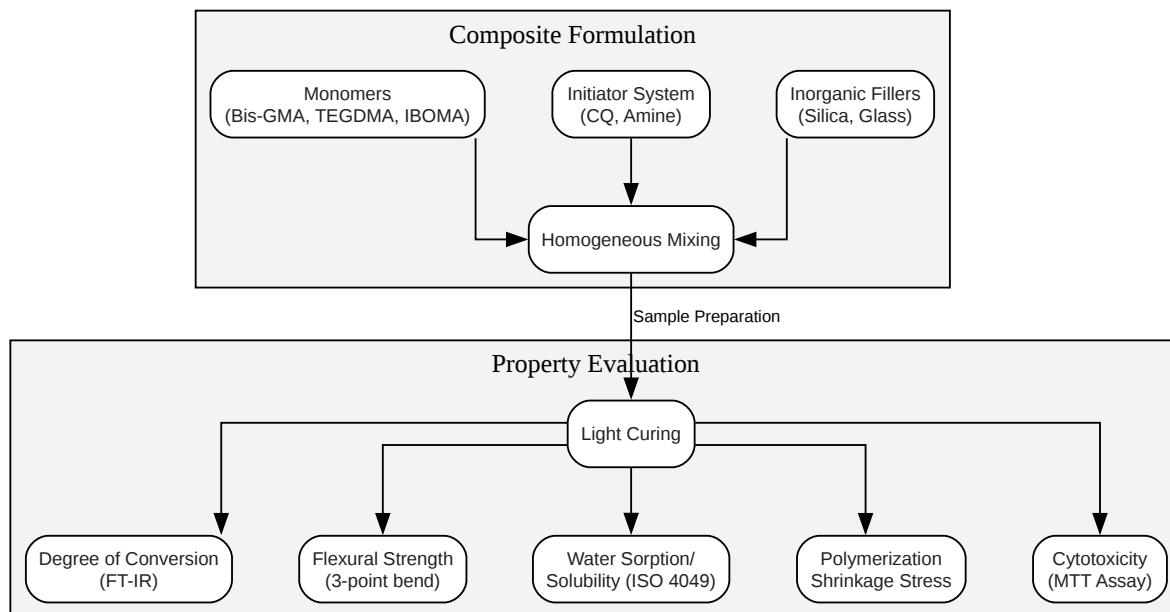
- 96-well cell culture plates

Procedure:

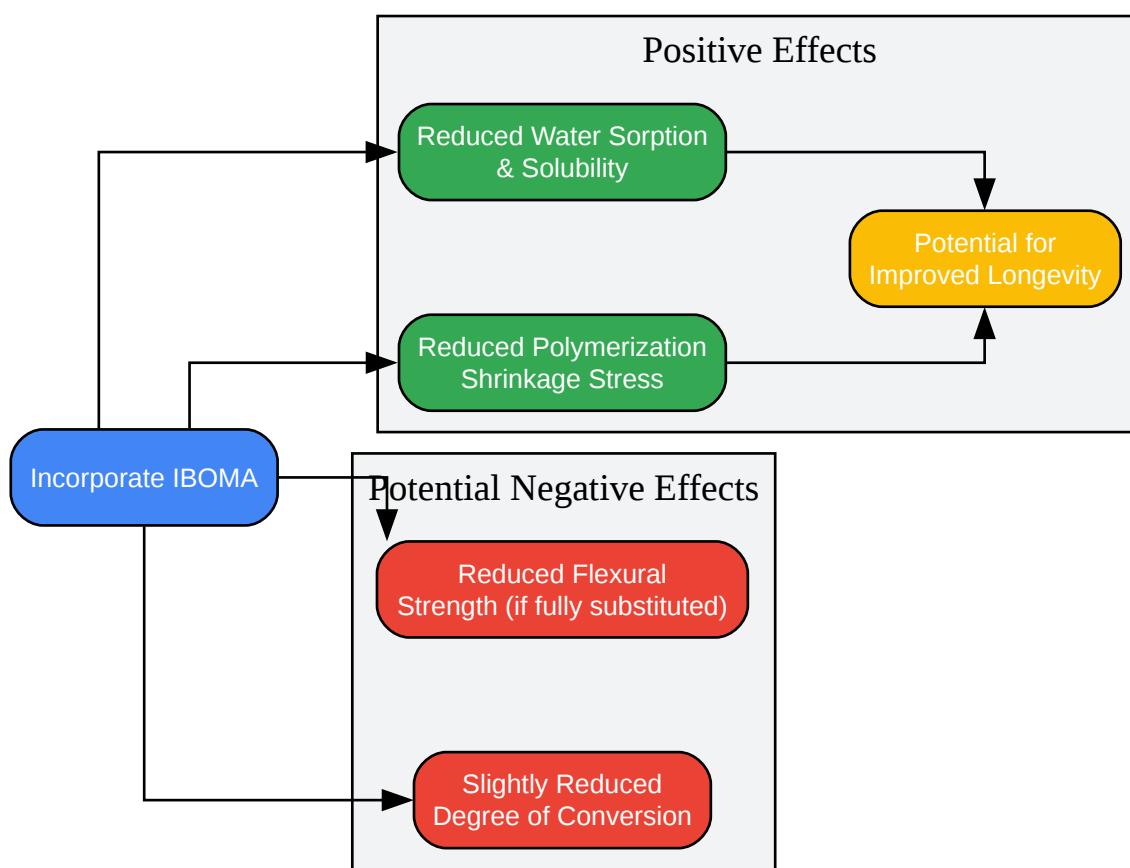
- Prepare eluates of the cured composite specimens by incubating them in a cell culture medium for 24 hours at 37°C. The surface area to medium volume ratio should be standardized (e.g., 3 cm<sup>2</sup>/mL).
- Seed the cells into a 96-well plate at a specific density (e.g., 1 x 10<sup>4</sup> cells/well) and incubate for 24 hours to allow for cell attachment.
- Remove the culture medium and replace it with the prepared eluates (or serial dilutions of the eluates). Include a negative control (fresh medium) and a positive control (e.g., cytotoxic substance).
- Incubate the cells with the eluates for 24 hours.
- After incubation, remove the eluates and add MTT solution to each well. Incubate for 2-4 hours to allow for formazan crystal formation.
- Remove the MTT solution and add DMSO to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Cell viability is expressed as a percentage relative to the negative control.

## Visualizations

The following diagrams illustrate the experimental workflow for evaluating dental resin composites and the logical relationships of IBOMA's effects.

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Caption: Experimental workflow for dental composite evaluation.



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Caption: Effects of IBOMA in dental composites.

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